Ethyl 4-hydroxy-2-isopropylbenzoate
Description
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2-propan-2-ylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-4-15-12(14)10-6-5-9(13)7-11(10)8(2)3/h5-8,13H,4H2,1-3H3 |
InChI Key |
HFLZRHIRDWKGEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)O)C(C)C |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Applications
Ethyl 4-hydroxy-2-isopropylbenzoate is widely recognized for its antimicrobial properties , making it a common preservative in food and cosmetic products. Its efficacy against various microorganisms has been documented in several studies.
Case Study: Antimicrobial Efficacy
In laboratory tests, ethylparaben demonstrated a Minimum Inhibitory Concentration (MIC) lower than standard antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests its potential as an effective preservative in formulations that require long shelf life without microbial contamination .
Pharmaceutical Applications
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to new therapeutic agents.
Case Study: Synthesis of Antimicrobial Agents
Research has shown that derivatives of ethylparaben can be synthesized to enhance antimicrobial activity. For instance, modifications to the hydroxyl group have resulted in compounds with improved efficacy against resistant bacterial strains .
Cosmetic Industry
In cosmetics, ethylparaben is utilized for its ability to inhibit microbial growth, thereby extending product stability and safety. It is particularly effective in formulations like lotions, creams, and shampoos.
Safety Assessment
A safety assessment conducted on alkyl benzoates, including ethylparaben, confirmed its safe use in cosmetic products at concentrations typically ranging from 0.5% to 1% .
Food Preservation
This compound is also employed as a food preservative due to its antimicrobial properties. It helps prevent spoilage and extends the shelf life of various food products.
Regulatory Status
The compound is approved for use in food products by several regulatory agencies, including the FDA and EFSA, which recognize its safety when used within recommended limits .
Data Tables
| Application Area | Specific Use | Efficacy/Notes |
|---|---|---|
| Antimicrobial | Preservative in cosmetics | Effective against Staphylococcus aureus |
| Pharmaceutical | Intermediate for drug synthesis | Enhances activity of derivatives |
| Cosmetic | Microbial growth inhibitor | Safe at concentrations of 0.5% - 1% |
| Food Preservation | Prevents spoilage | Approved by FDA and EFSA |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Effects: Hydroxyl vs. Methoxy: The hydroxyl group in this compound may enable hydrogen bonding, enhancing solubility in polar solvents compared to methoxy-substituted analogs like Ethyl 4-methoxy-2-methylbenzoate . Isopropyl vs.
- Bioactivity: Compounds such as I-6473 (with a 3-methylisoxazole moiety) exhibit enhanced bioactivity in kinase inhibition studies due to heterocyclic interactions, a feature absent in this compound . The chlorobenzoyl group in Isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate confers pesticidal properties, highlighting the role of halogenation in agrochemical design .
Notes:
- Lipophilicity : this compound has a lower predicted LogP than I-6473, suggesting reduced membrane permeability but better aqueous compatibility .
- Stability : Methoxy-substituted analogs (e.g., Ethyl 4-methoxy-2-methylbenzoate) are more stable under oxidative conditions due to the absence of a reactive hydroxyl group .
Q & A
Q. How should researchers select appropriate controls for bioactivity assays involving this compound?
- Methodological Answer : Use structurally analogous controls (e.g., ethyl 4-hydroxybenzoate) to isolate the isopropyl group’s contribution. Include solvent-only controls (e.g., DMSO or ethyl alcohol) to rule out solvent interference. For in vitro assays, validate cell viability with MTT tests to ensure observed effects are compound-specific .
Advanced Research Questions
Q. How can computational modeling predict the metabolic pathways of this compound?
- Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies for ester hydrolysis. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with cytochrome P450 enzymes. Validate predictions with in vitro microsomal assays and LC-MS/MS metabolite profiling .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : For ambiguous NMR signals, apply NOESY to confirm spatial proximity of protons. If MS fragments conflict with expected cleavage patterns, use high-resolution Q-TOF-MS to distinguish isotopic patterns. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How can researchers design experiments to investigate the compound’s structure-activity relationships (SAR)?
- Methodological Answer : Synthesize derivatives with modifications to the hydroxyl, isopropyl, or ester groups. Test bioactivity in a panel of assays (e.g., antimicrobial, anti-inflammatory). Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends. Include steric maps (e.g., Taft parameters) to assess spatial effects .
Q. What ethical frameworks apply when publishing conflicting data on this compound’s pharmacological effects?
- Methodological Answer : Disclose all raw data and experimental conditions (e.g., solvent purity, cell lines) to enable reproducibility. Follow COPE guidelines for addressing contradictions: perform independent replication, use blinded analysis, and discuss limitations in the discussion section. Avoid selective reporting of favorable results .
Data Analysis & Reporting
Q. What statistical methods are suitable for analyzing dose-response data in toxicity studies?
Q. How should researchers document synthetic procedures to meet reproducibility standards?
- Methodological Answer : Include detailed meta
- Reagent grades : HPLC vs. technical grade solvents.
- Equipment calibration : E.g., thermometer accuracy in reflux setups.
- Ambient conditions : Humidity and temperature logs.
Publish step-by-step protocols in supplemental materials with video demonstrations if applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
